molecular formula C16H15FN4O2S B4367146 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide

4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide

Cat. No. B4367146
M. Wt: 346.4 g/mol
InChI Key: JYJIGDZERXEVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide selectively targets BTK, a crucial enzyme involved in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and function by transducing signals from the B-cell receptor to downstream signaling pathways. Inhibition of BTK by 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide leads to suppression of B-cell receptor signaling, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been shown to induce apoptosis in B-cell malignancies and enhance the efficacy of chemotherapy and immunotherapy. 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide also inhibits the production of cytokines and chemokines, which play a crucial role in the development and progression of B-cell malignancies. 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been shown to have minimal effects on T-cells and natural killer cells, suggesting a favorable safety profile.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has several advantages for laboratory experiments, including its high selectivity for BTK and potent inhibition of B-cell receptor signaling. 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has also been shown to enhance the efficacy of chemotherapy and immunotherapy, making it a promising candidate for combination therapy. However, 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has some limitations, including its potential to cause off-target effects and its relatively short half-life, which may require frequent dosing.

Future Directions

Several future directions for the development of 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide are possible. These include the evaluation of 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide in combination with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, to enhance its efficacy. The development of more potent and selective BTK inhibitors is also an area of active research. Additionally, the identification of biomarkers that predict response to BTK inhibitors may help to personalize treatment and improve patient outcomes.

Scientific Research Applications

4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and suppression of B-cell receptor signaling. 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has also been shown to induce apoptosis in B-cell malignancies and enhance the efficacy of chemotherapy and immunotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of 4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide in patients with B-cell malignancies, including chronic lymphocytic leukemia, non-Hodgkin's lymphoma, and multiple myeloma.

properties

IUPAC Name

4-fluoro-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-12-4-2-3-5-13(12)10-21-11-18-16(19-21)20-24(22,23)15-8-6-14(17)7-9-15/h2-9,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJIGDZERXEVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.